An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-hydroxyisoxazole-5-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-hydroxyisoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-hydroxyisoxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific ethyl ester, this guide outlines a highly probable synthetic route and presents predicted characterization data based on its closely related methyl analog and similar chemical structures.
Introduction
Isoxazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their utility stems from their diverse biological activities and their role as versatile synthetic intermediates. Ethyl 3-hydroxyisoxazole-5-carboxylate, in particular, is a valuable building block for the synthesis of more complex molecules, including potential drug candidates. Its structure, featuring a reactive hydroxyl group and an ester moiety, allows for a variety of chemical modifications. The methyl analog, Methyl 3-hydroxyisoxazole-5-carboxylate, is a known intermediate in the synthesis of tetracycline antibiotics and other biologically active compounds, highlighting the potential of this class of molecules.[1][2]
Synthesis of Ethyl 3-hydroxyisoxazole-5-carboxylate
A plausible and efficient method for the synthesis of Ethyl 3-hydroxyisoxazole-5-carboxylate involves a two-step process commencing with the nitrosation of diethyl malonate to form diethyl (hydroxyimino)malonate, followed by a cyclization reaction. A similar strategy has been noted for the synthesis of related isoxazole derivatives.[3][4]
Proposed Synthetic Pathway
Caption: Proposed synthesis of Ethyl 3-hydroxyisoxazole-5-carboxylate.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis of Ethyl 3-hydroxyisoxazole-5-carboxylate.
Step 1: Synthesis of Diethyl (hydroxyimino)malonate
This procedure is adapted from established methods for the nitrosation of malonic esters.[5]
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve diethyl malonate in glacial acetic acid. Cool the solution to 0-5 °C using an ice bath.
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Addition of Sodium Nitrite: Slowly add a solution of sodium nitrite in water via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.
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Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
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Workup: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield crude Diethyl (hydroxyimino)malonate, which can be purified further by column chromatography or recrystallization.
Step 2: Synthesis of Ethyl 3-hydroxyisoxazole-5-carboxylate
This cyclization step is based on general procedures for the formation of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine.[3]
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Reaction Setup: In a round-bottom flask, dissolve the Diethyl (hydroxyimino)malonate from Step 1 in a suitable solvent such as ethanol.
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Addition of Base and Hydroxylamine: Add a solution of sodium ethoxide in ethanol, followed by the addition of hydroxylamine hydrochloride.
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Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC.
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Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., HCl).
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Isolation and Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford the final product, Ethyl 3-hydroxyisoxazole-5-carboxylate.
Characterization of Ethyl 3-hydroxyisoxazole-5-carboxylate
Physical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₆H₇NO₄ |
| Molecular Weight | 157.12 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | Lower than the methyl analog (160-163 °C) |
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.35 | Triplet | 3H | -OCH₂CH ₃ |
| ~4.35 | Quartet | 2H | -OCH ₂CH₃ |
| ~6.50 | Singlet | 1H | Isoxazole C4-H |
| ~10-12 | Broad Singlet | 1H | Isoxazole OH |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -OCH₂C H₃ |
| ~62 | -OC H₂CH₃ |
| ~98 | Isoxazole C 4 |
| ~158 | Ester C =O |
| ~160 | Isoxazole C 5 |
| ~168 | Isoxazole C 3-OH |
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-2800 (broad) | O-H stretch (hydroxyl) |
| ~2980 | C-H stretch (aliphatic) |
| ~1730 | C=O stretch (ester) |
| ~1620 | C=N stretch (isoxazole ring) |
| ~1570 | C=C stretch (isoxazole ring) |
| ~1250 | C-O stretch (ester) |
MS (Mass Spectrometry)
| m/z | Interpretation |
| 157 | [M]⁺ (Molecular ion) |
| 112 | [M - OEt]⁺ |
| 84 | [M - CO₂Et]⁺ |
Applications in Drug Development
The structural motifs present in Ethyl 3-hydroxyisoxazole-5-carboxylate make it a valuable precursor in the synthesis of a wide range of biologically active molecules. The isoxazole ring is a known pharmacophore in many approved drugs, exhibiting anti-inflammatory, analgesic, and antimicrobial properties. The hydroxyl and ester groups provide convenient handles for further chemical modifications, allowing for the generation of libraries of compounds for high-throughput screening in drug discovery programs. The methyl analog's role in the synthesis of antibiotics suggests that ethyl 3-hydroxyisoxazole-5-carboxylate could also be a key intermediate for novel antibacterial agents.[1][6]
Conclusion
This technical guide provides a detailed overview of a highly probable synthetic route and predicted characterization data for Ethyl 3-hydroxyisoxazole-5-carboxylate. The outlined experimental protocols offer a practical approach for its synthesis in a laboratory setting. The predicted spectroscopic data serves as a valuable reference for its characterization. The potential applications of this compound in drug development underscore the importance of further research into its synthesis and biological evaluation.
References
- 1. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. chemimpex.com [chemimpex.com]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl 2-(hydroxyimino)malonate | 42937-74-6 | Benchchem [benchchem.com]
- 6. organic chemistry - Reaction of amines with diethyl oxalate (Hofmann amine separation method) - Chemistry Stack Exchange [chemistry.stackexchange.com]
